molecular formula C14H13ClN2O B1320447 N-(3-Amino-4-chlorophenyl)-3-methylbenzamide CAS No. 926222-77-7

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide

Cat. No. B1320447
CAS RN: 926222-77-7
M. Wt: 260.72 g/mol
InChI Key: OZMXSZWDYSJPBJ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide (NACMB) is an organic compound with a wide range of applications in the field of biochemistry and physiology. It is a colorless, crystalline solid with a molecular weight of 254.58 g/mol and a melting point of approximately 150°C. NACMB is used in a variety of laboratory experiments and has been found to possess a number of biochemical and physiological effects.

Scientific Research Applications

Cardiovascular Properties

N-(3-Amino-4-chlorophenyl)-3-methylbenzamide, a derivative in the class of benzamides, has been explored for its cardiovascular properties. Studies on similar compounds, such as 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide, have shown effects on cardiovascular activities, such as increasing celiac and mesenteric arterial blood flow, cardiac contractility, and respiratory rate in animal models. This suggests potential applications in cardiovascular therapeutics (Hirohashi et al., 1993).

Anti-Ulcer Properties

Research into the anti-ulcer properties of benzamide derivatives has been significant. A study on the synthesis and evaluation of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which are structurally related to this compound, revealed that certain compounds exhibited significant anti-ulcer activity (Hosokami et al., 1992). This line of research indicates the potential for this compound in the development of new treatments for gastric ulcers.

Drug Synthesis and Characterization

The synthesis and characterization of compounds in the benzamide class, including those similar to this compound, have been a focus of research. Studies have been conducted on the synthesis of tritium-labeled compounds for potential use in receptor studies and drug development (Hong et al., 2015). Such research can aid in the understanding of drug-receptor interactions and pharmacokinetics.

Inhibitory Effects on Kinase Proteins

Compounds structurally related to this compound have been investigated for their inhibitory effects on kinase proteins. For example, studies on kinesin spindle protein inhibitors have identified certain benzamide derivatives as potential anticancer agents due to their ability to arrest cells in mitosis and induce cellular death (Theoclitou et al., 2011). This research opens avenues for the use of this compound in oncology.

Safety and Hazards

The safety data sheets for related compounds such as “N-(3-amino-4-chlorophenyl)glycine” and “(3-amino-4-chlorophenyl)methanol” can be found online . Please refer to these for general safety and hazard information.

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMXSZWDYSJPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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